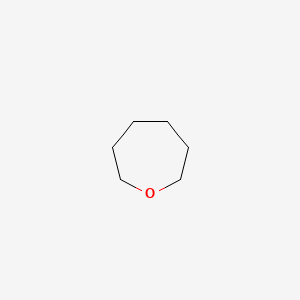

Oxepane

Übersicht

Beschreibung

Oxepane is a heterocyclic chemical compound with the molecular formula C₆H₁₂O. It is a seven-membered ring structure where one of the methylene groups is replaced by an oxygen atom.

Synthetic Routes and Reaction Conditions:

Radical Cyclizations: This method involves the formation of this compound rings through radical intermediates.

Lewis Acid-Mediated Cyclizations: Lewis acids can facilitate the cyclization of precursor molecules to form this compound rings.

Ring-Closing Metathesis: This is a widely used method for synthesizing oxepanes.

Nicholas–Ferrier Rearrangement: This rearrangement strategy is employed to synthesize oxepanes from specific precursor molecules.

Homologations and Ring-Expansion Strategies: These methods involve the expansion of smaller ring structures to form oxepanes.

Industrial Production Methods:

Carbohydrate-Based Starting Materials: Industrial production of oxepanes can involve the use of carbohydrate-based starting materials such as mannitol or sorbitol.

Types of Reactions:

Oxidation: Oxepanes can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert oxepanes into their corresponding reduced forms.

Substitution: Oxepanes can participate in substitution reactions where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions:

Oxidation: Peroxides, oxygen, and other oxidizing agents under controlled conditions.

Reduction: Hydrogen gas, metal catalysts, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents under appropriate conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Oxepanes in Drug Development

Oxepanes have been identified as promising scaffolds for drug development due to their ability to modulate biological pathways. Notably, a study highlighted the synthesis of oxepane derivatives that activate the Wnt signaling pathway, which is crucial for cell differentiation and tissue regeneration. These compounds were found to act synergistically with Wnt-3a protein, suggesting their potential as therapeutic agents in cancer treatment .

Case Study: Wntepanes

- Compound : this compound derivative (referred to as Wntepane).

- Biological Activity : Enhances Wnt signaling in SW480 cancer cells.

- Mechanism : Targets the Wnt receptor complex, indicating a novel approach for cancer therapy.

Polymer Chemistry

This compound as a Monomer

In polymer chemistry, this compound serves as a monomer for producing polyesters and other polymeric materials through ring-opening polymerization. This application leverages the unique reactivity of the this compound ring to create functionalized polymers with desirable properties.

| Property | Description |

|---|---|

| Monomer Type | This compound |

| Polymerization Method | Ring-opening polymerization |

| Applications | Production of polyesters |

Synthesis of Natural Products

Biology-Oriented Synthesis

Oxepanes are also integral in the synthesis of natural products inspired by complex biological scaffolds. A study demonstrated a one-pot synthesis of mono-, bi-, and tricyclic oxepanes that mimic natural product structures with diverse bioactivities . The resulting compounds were subjected to biological profiling, revealing their potential as modulators of complex biological systems.

Anticancer and Antimicrobial Activities

Marine Natural Products

Research has shown that this compound-containing marine natural products exhibit significant anticancer and antimicrobial properties. These compounds often contain polyfunctionalized cyclic ethers that enhance their biological activity against various pathogens . For instance, certain oxepanes have demonstrated efficacy against cancer cell lines by reversing drug resistance mechanisms.

| Activity Type | Target Organisms/Cells |

|---|---|

| Anticancer | Human hepatic and colorectal cancer cells |

| Antimicrobial | Various bacterial strains and fungi |

Chemical Reactivity

Synthetic Versatility

Oxepanes are characterized by their ability to undergo various chemical reactions, including ring-opening and ring-expansion processes. This reactivity allows for the development of new synthetic methodologies, enhancing the versatility of oxepanes in chemical synthesis.

Wirkmechanismus

The mechanism by which oxepane exerts its effects involves its interaction with specific molecular targets and pathways:

Calcium Channel Blockers: Some this compound derivatives act as calcium channel blockers, inhibiting the flow of calcium ions through cellular membranes.

Enzyme Inhibitors: this compound-containing compounds can inhibit enzymes such as sodium, potassium, and calcium ATPases, affecting cellular processes.

Radical Mechanisms: In synthetic applications, oxepanes can undergo radical-mediated reactions, involving the formation and stabilization of radical intermediates.

Vergleich Mit ähnlichen Verbindungen

Oxepane can be compared with other similar heterocyclic compounds:

Azepane: A seven-membered ring containing a nitrogen atom instead of oxygen.

Silepane: A seven-membered ring containing a silicon atom.

Phosphepane: A seven-membered ring containing a phosphorus atom.

Uniqueness of this compound: this compound is unique due to its oxygen-containing ring structure, which imparts specific chemical properties and reactivity. Its ability to participate in various chemical reactions and its presence in biologically active natural products make it a compound of significant interest in scientific research .

Biologische Aktivität

Oxepane, a seven-membered cyclic ether, has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound and its derivatives, particularly in the context of natural products and drug development.

Overview of this compound

Oxepanes are characterized by a unique cyclic structure that can influence their chemical reactivity and biological activity. They are found in various natural products, particularly those derived from marine organisms, which often exhibit potent bioactive properties.

Synthesis of Oxepanes

Recent advancements in synthetic methodologies have enabled the efficient production of oxepanes. A notable approach involves a one-pot synthesis that utilizes ring-closing metathesis. This method allows for the creation of mono-, bi-, and tricyclic oxepanes that resemble the core scaffolds of numerous natural products (NPs) known for their bioactivity. The synthesis typically involves:

- Key Steps : Ring-closing ene-yne metathesis.

- Yield : High yields with operational simplicity.

- Applications : Focused compound collections for biological profiling.

This synthetic strategy has been employed to create compounds that modulate signaling pathways, particularly the Wnt pathway, which is crucial in various biological processes including cell proliferation and differentiation .

Biological Activity

Oxepanes exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The following table summarizes some key findings regarding the biological activity of this compound-containing compounds:

| Compound Name | Source | Biological Activity | Mechanism of Action |

|---|---|---|---|

| Lobatrienol | Marine sponges | Antifungal against Cladosporium cucumerinum | Disrupts fungal cell function |

| Aplysistatin | Marine organisms | Anticancer against various cell lines | Inhibits P-glycoprotein-mediated drug efflux |

| Wntepanes (e.g., 35) | Synthetic derivatives | Activates Wnt signaling | Targets Wnt receptor complex |

Case Studies

-

Wntepanes and Wnt Signaling :

- A series of synthetic this compound derivatives were evaluated for their ability to activate Wnt signaling pathways. One compound, identified as this compound 35, demonstrated synergistic effects when combined with Wnt3a protein but did not activate signaling in cells with APC mutations, suggesting it acts upstream of this tumor suppressor .

- Marine Natural Products :

- Synthetic Approaches :

Analyse Chemischer Reaktionen

Reaction Mechanisms

Oxepane undergoes several important chemical reactions, often involving the formation of intermediates such as oxonium ions and oxocarbenium ions.

2.2.1 Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the reactivity of this compound can vary significantly based on the nature of the nucleophile used. For example, studies have shown that reactions with weak nucleophiles yield products with distinct diastereoselectivity compared to those with stronger nucleophiles.

Table 1 illustrates the effect of different nucleophiles on diastereoselectivity in reactions involving this compound derivatives:

| Entry | Nucleophile | Diastereomeric Ratio (Without TfO) | Diastereomeric Ratio (With TfO) |

|---|---|---|---|

| 1 | Allyltrimethylsilane | 88 : 12 | 94 : 6 |

| 2 | Nucleophile 15 | 59 : 41 | 58 : 42 |

| 3 | Nucleophile 16 | 75 : 25 | 82 : 18 |

| 4 | Nucleophile 17 | 50 : 50 | 50 : 50 |

The presence of triflate ions significantly alters the selectivity and outcome of these reactions, suggesting that the reaction pathways may involve different intermediates depending on the reaction conditions and nucleophile used .

2.2.2 Oxidative Reactions

This compound can also participate in oxidative reactions, which are crucial for modifying its structure and introducing functional groups. For instance, studies have shown that under specific conditions, this compound can be oxidized to yield various products, including polyoxygenated derivatives that are biologically relevant.

Stability and Reactivity

The stability of this compound derivatives under acidic or basic conditions has been extensively studied. Research indicates that certain polyoxygenated oxepanes exhibit remarkable stability even under harsh conditions, making them suitable candidates for further functionalization and application in synthetic chemistry .

Eigenschaften

IUPAC Name |

oxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-4-6-7-5-3-1/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHKSVZZTYJVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33807-31-7 | |

| Record name | Oxepane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33807-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060471 | |

| Record name | Oxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-90-5 | |

| Record name | Oxepane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxepane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxepane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXEPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T7S69J4PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of oxepane?

A1: this compound has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. For example, 1H NMR and 19F NMR spectroscopy have been used to study its polymerization kinetics and identify active centers. Additionally, techniques like 31P NMR can be employed when studying reactions involving phosphorus-containing compounds.

Q3: What are some methods for synthesizing this compound rings?

A3: Several synthetic routes to this compound rings exist:

- Rhodium carbenoid-mediated cyclization: This method utilizes rhodium(II) acetate to catalyze the cyclization of diazo alcohols, efficiently forming the this compound ring. , , This approach has proven valuable in synthesizing complex natural products containing this compound units.

- Ring expansion of cyclopropanated carbohydrates: This method involves the cyclopropanation of sugar derivatives followed by ring expansion, providing access to substituted oxepanes. While achieving good yields, achieving high diastereoselectivity remains a challenge.

- Cyclopropane fragmentation: This convergent strategy involves condensing cyclopropyl diols with aldehydes, followed by a rearrangement to form keto-oxepanes.

- Iodoetherification: This method employs bis(sym-collidine)iodine(I) hexafluorophosphate as an electrophile to facilitate the cyclization of unsaturated alcohols, producing oxepanes in good yields.

- Prins-type cyclization: This strategy utilizes allenylmethylsilanes in a Prins-type cyclization reaction to generate 3,4-dimethylidene oxacycles, including oxepanes. This method is particularly useful for constructing complex ring systems, such as polyether bicycles or tricycles.

Q4: Can this compound undergo ring-opening polymerization?

A4: Yes, this compound can undergo cationic ring-opening polymerization using initiators like Et3OBF4, Et3OSbCl6, and SbCl5-epichlorohydrin. The resulting polythis compound is a crystalline solid.

Q5: How does this compound compare to tetrahydrofuran (THF) in terms of polymerization reactivity?

A5: While this compound and THF both undergo cationic ring-opening polymerization, the reactivity of their respective oxonium ions differs. The oxepanium cation is less reactive than the THF oxonium ion, impacting the overall polymerization kinetics.

Q6: Can this compound be used in copolymerization reactions?

A6: Yes, this compound can participate in copolymerization reactions. For example, it can copolymerize with epichlorohydrin using cationic initiators, yielding copolymers with varying compositions. Additionally, it can copolymerize with phthalic anhydride to form polyether esters.

Q7: What is the significance of the Thorpe-Ingold effect in this compound synthesis?

A7: The Thorpe-Ingold effect, or gem-disubstituent effect, plays a crucial role in the stereoselective synthesis of oxepanes. By employing organocatalytic oxa-conjugate addition reactions, α,α′-trans-oxepanes can be generated with high selectivity.

Q8: What are some potential applications of this compound-containing compounds?

A8: this compound-containing compounds exhibit promising characteristics for various applications:

- Biomedical applications: this compound units are present in numerous natural products with diverse biological activities. This structural motif shows promise in designing new drug candidates and therapeutic agents.

- Biodegradable elastomers: Copolymers of ε-caprolactone and 2-oxepane-1,5-dione can be used to synthesize functionalizable biodegradable elastomers. These materials hold potential for biomedical applications, especially in developing scaffolds for tissue engineering.

Q9: Are there any known natural products containing the this compound ring?

A9: Yes, the this compound ring is a structural motif found in various natural products, particularly those of marine origin. Some prominent examples include:

- Lauroxepanes: These metabolites, often found in red algae of the genus Laurencia, feature 2,7-disubstituted oxepanes with varying halogen atoms on their side chains.

- Brevetoxins: These potent marine neurotoxins, produced by the dinoflagellate Karenia brevis, possess complex polycyclic structures incorporating this compound rings. ,

- Gymnocin-B: This marine toxin, produced by the dinoflagellate Karenia mikimotoi, features a fused bisthis compound ring system within its complex structure.

- Zoapatanol: This diterpene, isolated from the Mexican zoapatle plant Montanoa tomentosa, contains an this compound ring as a key structural feature. ,

- Brevione E: This fungal meroditerpenoid, initially thought to possess an this compound ring, was later revealed to contain a substituted tetrahydrofuran ring upon further investigation. This discovery underscores the importance of rigorous structural elucidation and the evolving nature of natural product chemistry.

Q10: Have computational methods been used to study this compound and its derivatives?

A10: Yes, computational chemistry plays a significant role in understanding this compound chemistry.

- Molecular mechanics calculations: These calculations have been employed to study the conformational preferences of this compound derivatives, particularly those relevant to natural product synthesis.

- Quantum mechanical calculations: Density functional theory (DFT) calculations have been utilized to investigate the structural and electronic properties of this compound and its derivatives.

Q11: How have computational methods aided in understanding the stability and reactivity of this compound derivatives?

A11: Computational studies have been instrumental in elucidating the stability and reactivity of this compound derivatives.

- Ring strain energy calculations: These calculations can predict the relative stability of different this compound conformations and isomers, providing valuable insights for synthetic planning.

Q12: Have there been any studies on the structure-activity relationship (SAR) of this compound-containing compounds?

A12: Yes, understanding the SAR of this compound-containing compounds is an active area of research, particularly in the context of medicinal chemistry. For example, studies on this compound nucleic acids (ONAs) have explored how the this compound ring influences hybridization with DNA and RNA. These studies aim to identify structural modifications that enhance binding affinity and biological activity.

Q13: How does the incorporation of 2-oxepane-1,5-dione affect the properties of ε-caprolactone-based polymers?

A13: Incorporating 2-oxepane-1,5-dione (OPD) into ε-caprolactone (ε-CL) copolymers introduces ketone functionality, influencing both hydrolytic and thermal degradation properties. The increased hydrophilicity from OPD accelerates hydrolysis, while the presence of ketone groups lowers the activation energy for thermal degradation.

Q14: What challenges are associated with modifying the ketone functionality in 2-oxepane-1,5-dione containing polymers?

A14: While the ketone group in 2-oxepane-1,5-dione provides a handle for functionalization, challenges exist. For example, reducing the ketone to a hydroxyl group using sodium borohydride can lead to polymer degradation through transesterification and backbone cleavage. Alternative functionalization strategies, such as reacting the ketone with hydrazines, have shown more promise in avoiding degradation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.